molecular formula C24H23N3O3S B2955086 1-(3,4-Dimethoxyphenyl)-2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone CAS No. 850729-54-3

1-(3,4-Dimethoxyphenyl)-2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone

Cat. No.: B2955086
CAS No.: 850729-54-3
M. Wt: 433.53
InChI Key: PSBCZJFOOKLTCJ-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a pyrazolo[1,5-a]pyrimidine core substituted with methyl, phenyl, and thioether-linked ethanone moieties.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-15-12-22(31-14-19(28)18-10-11-20(29-3)21(13-18)30-4)27-24(25-15)23(16(2)26-27)17-8-6-5-7-9-17/h5-13H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBCZJFOOKLTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)SCC(=O)C3=CC(=C(C=C3)OC)OC)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dimethoxyphenyl)-2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activities, particularly its cytotoxic effects, and relevant case studies.

Molecular Formula : C22H30N4O2
Molecular Weight : 382.5 g/mol
IUPAC Name : 3-(2,4-dimethoxyphenyl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine
SMILES Notation : CCCN(CCC)C1=CC(=NC2=C(C(=NN12)C)C3=C(C=C(C=C3)OC)OC)

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the pyrazolo[1,5-a]pyrimidine core followed by the introduction of the thioether and methoxy groups.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic properties of various derivatives of pyrazolo[1,5-a]pyrimidines. The compound has shown promising results against several cancer cell lines.

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundIC50 (μM) MCF-7IC50 (μM) HeLa
173 ± 329 ± 2.9
Paclitaxel5.25 - 11.037.76

The IC50 values indicate that the compound exhibits significant cytotoxicity against the HeLa cell line, suggesting a potential for further development as an anticancer agent .

The biological activity is hypothesized to stem from the compound's ability to interact with specific molecular targets within cancer cells. The presence of the thioether group may enhance lipophilicity and facilitate cell membrane permeability, leading to increased bioavailability and efficacy.

Study on Antitumor Properties

In a study published in Pharmaceuticals, various pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested for their antitumor properties. Among these, the compound demonstrated notable activity against both MCF-7 and HeLa cell lines, with a higher efficacy observed in the latter. The study concluded that structural modifications could further enhance cytotoxic effects .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications to the phenyl and pyrimidine rings significantly influenced cytotoxicity. The incorporation of methoxy groups appeared to enhance activity by improving solubility and interaction with cellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares key structural features with pyrazolo[1,5-a]pyrimidine derivatives reported in the literature. Below is a comparative analysis based on substituents, synthetic routes, and inferred properties:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Properties/Applications References
1-(3,4-Dimethoxyphenyl)-2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone 3,4-Dimethoxyphenyl, thioether, 2,5-dimethylpyrazolo[1,5-a]pyrimidine Not reported Hypothesized enhanced stability due to thioether linkage; potential kinase inhibition activity.
(4-Benzhydryl-piperazin-1-yl)-(5-thiophen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidin-3-yl)-methanone Trifluoromethyl, piperazinyl, thiophene 584.59 Reported as a CNS-targeting agent; trifluoromethyl group enhances lipophilicity and bioavailability.
2-(2-((5-Phenyl-3-(2-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethan-1-ol Trifluoromethylphenyl, aminoethoxy chain Not reported Optimized for aryl hydrocarbon receptor (AhR) modulation; polar side chain improves solubility.
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone Cyano, diaminothiophene, hydroxy-pyrazole 304.30 Antimicrobial activity against Gram-positive bacteria; cyano group enhances electrophilicity.

Key Comparative Insights:

Substituent Effects on Bioactivity: The 3,4-dimethoxyphenyl group in the target compound may confer antioxidant or kinase-inhibitory properties, similar to methoxy-substituted flavonoids or kinase inhibitors . In contrast, trifluoromethyl groups (as in and ) enhance metabolic stability and membrane permeability, making those derivatives more suitable for CNS or systemic applications. Thioether vs. Oxygen Ether Linkages: The thioether in the target compound likely increases resistance to oxidative degradation compared to oxygen-linked analogs (e.g., ethanone derivatives in ). However, sulfur-containing groups may reduce aqueous solubility .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling a thiol-containing pyrazolo[1,5-a]pyrimidine with a halogenated ethanone derivative, analogous to methods in . This contrasts with the multicomponent reactions used for cyanothiophene derivatives (e.g., ) or palladium-catalyzed couplings for trifluoromethylated analogs .

However, empirical validation is lacking.

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